N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-29-21-10-8-20(9-11-21)24-14-16-25(17-15-24)30(27,28)18-13-23-22(26)12-7-19-5-3-2-4-6-19/h2-6,8-11H,7,12-18H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZPBBMNGSMQTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, may involve parallel solid-phase synthesis and photocatalytic synthesis . These methods allow for the efficient and scalable production of the compound, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Employed in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. Additionally, the compound may exert its effects through antioxidant pathways, reducing oxidative stress and preventing neuronal damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional distinctions from analogs are critical to understanding its pharmacological profile. Below is a comparative analysis with key analogs from published studies:
Piperazine- and Piperidine-Based Propanamides
Compound 12f : N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide
- Structure : Lacks the sulfonyl group; instead, it has a piperidine-linked ethoxy chain.
- Physicochemical Properties : Melting point = 116.8–117.8°C; yield = 61.9%; HPLC purity = 98.2% .
- Key Difference : The ethoxy-piperidine moiety reduces polarity compared to the sulfonylethyl-piperazine group in the target compound, likely lowering solubility but improving membrane permeability.
Compound 12g : 3-Phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide
- Structure : Features a pyrrolidine ring instead of piperidine/piperazine.
- Physicochemical Properties : Melting point = 163.6–165.5°C; yield = 58.1%; HPLC purity = 98.4% .
- Key Difference : Pyrrolidine’s smaller ring size may alter conformational flexibility and receptor binding kinetics compared to the target compound’s piperazine core.
Piperazine Derivatives with Heteroaromatic Substitutions
Compound 7g : 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide
- Structure : Incorporates a dichlorophenyl-substituted piperazine and a pentanamide chain.
- Key Difference : The dichlorophenyl group and extended pentanamide backbone (vs. propanamide in the target compound) may enhance lipophilicity and alter receptor subtype selectivity, particularly toward D3 dopamine receptors .
Piperazinone-Based Derivatives
Compound 7j : (S)-N-(4-Methoxyphenyl)-N-methyl-2-(2-(2-oxo-4-(4-(2,2,2-trifluoroacetamido)benzoyl)piperazin-1-yl)acetamido)-3-phenylpropanamide
- Structure: Contains a piperazinone ring and trifluoroacetamido group.
- Key Difference: The oxidized piperazinone core and trifluoroacetamido substituent introduce steric and electronic effects that could reduce metabolic stability compared to the target compound’s unmodified piperazine and methoxyphenyl groups .
Mechanistic and Pharmacological Implications
- Sulfonyl Group Impact : The sulfonylethyl linker in the target compound may improve solubility but reduce blood-brain barrier penetration compared to ethoxy-linked analogs like 12f and 12g .
- 4-Methoxyphenyl vs. Dichlorophenyl : The methoxy group’s electron-donating nature (vs. electron-withdrawing chlorine in 7g) could shift receptor affinity toward serotonin receptors (e.g., 5-HT1A) rather than dopamine D3 subtypes .
- Amide Chain Length: The shorter propanamide chain (vs.
Notes on Evidence Limitations
- No direct data (e.g., melting point, yield) for the target compound were found in the provided evidence; comparisons rely on structural inferences.
- Pharmacological data (e.g., IC50, Ki) are absent in the evidence, necessitating caution in mechanistic conclusions.
Biological Activity
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide, a complex organic compound, exhibits notable biological activity primarily through its interaction with neurotransmitter systems. This compound is characterized by its unique structural components, including a piperazine ring and a sulfonamide group, which contribute to its pharmacological properties.
Structural Overview
The molecular formula of this compound is with a molecular weight of approximately 477.6 g/mol. Its structure can be visualized as:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is often associated with various pharmacological activities.
- Sulfonamide Group : Enhances binding affinity to biological targets.
- Phenyl and Methoxy Substituents : These groups may influence the compound's solubility and receptor selectivity.
The biological activity of this compound is primarily linked to its modulation of neurotransmitter receptors:
- Dopamine Receptors : Compounds with piperazine structures often exhibit significant activity at dopamine receptors, particularly D2 and D4 subtypes. This compound has shown high affinity for the D4 receptor, which is implicated in various neurological disorders and may influence mood and behavior.
- Serotonin Receptors : The presence of the piperazine moiety suggests potential interactions with serotonin receptors, contributing to anxiolytic and antidepressant effects.
- Acetylcholinesterase Inhibition : Some studies indicate that similar compounds can act as acetylcholinesterase inhibitors, leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Biological Activity Data
The following table summarizes relevant biological activities associated with this compound and related compounds:
Case Studies and Research Findings
Recent research has highlighted the potential therapeutic applications of this compound in treating neurological disorders:
- Neurological Disorders : The ability to modulate dopamine and serotonin receptors positions this compound as a candidate for developing treatments for conditions such as schizophrenia and depression .
- Antitumor Activity : While primarily focused on neurotransmitter systems, some derivatives of related piperazine compounds have demonstrated antitumor properties, suggesting a broader scope for therapeutic applications .
- Pharmacokinetic Properties : The unique chemical structure may enhance solubility and stability compared to simpler analogs, making it a promising candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
